Ciclesonide - 126544-47-6

Ciclesonide

Catalog Number: EVT-264692
CAS Number: 126544-47-6
Molecular Formula: C32H44O7
Molecular Weight: 540.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ciclesonide is a synthetic glucocorticoid, specifically a pregnane derivative. [] It is classified as an inhaled corticosteroid and serves as a prodrug. [] In scientific research, ciclesonide is primarily studied for its anti-inflammatory properties and potential for treating respiratory diseases. [] It is a subject of extensive research due to its unique mechanism of action and improved safety profile compared to other inhaled corticosteroids. []

Desisobutyryl-Ciclesonide

Compound Description: Desisobutyryl-ciclesonide (des-CIC) is the primary active metabolite of ciclesonide. [, , , , , , , , ] It is formed by the enzymatic cleavage of an isobutyrate group from ciclesonide by esterases present in the airways. [, , , ] Des-CIC exhibits potent anti-inflammatory activity by binding to glucocorticoid receptors. [, , ] This metabolite undergoes further esterification, primarily with fatty acids like oleic acid and palmitic acid, forming des-CIC fatty acid conjugates. [, , ] This reversible esterification process is thought to prolong des-CIC's anti-inflammatory action in the lungs. [, ]

Relevance: Des-CIC is the key active metabolite responsible for the therapeutic effects of ciclesonide. [, , , , , , , , ] Understanding its formation, activity, and metabolism is crucial to understanding the pharmacology and efficacy of ciclesonide.

Desisobutyryl-Ciclesonide Oleate

Compound Description: Desisobutyryl-ciclesonide oleate is a fatty acid conjugate of des-CIC, the active metabolite of ciclesonide. [, , ] It forms through the esterification of des-CIC with oleic acid within the lung tissue. [, , ] This conjugation process is reversible, and des-CIC oleate can be converted back to des-CIC, contributing to a sustained release and prolonged anti-inflammatory effect of ciclesonide. [, ]

Relevance: Desisobutyryl-ciclesonide oleate exemplifies the metabolic pathway of des-CIC, highlighting the mechanism behind the prolonged therapeutic action of ciclesonide. [, , ]

Desisobutyryl-Ciclesonide Palmitate

Compound Description: Desisobutyryl-ciclesonide palmitate is a fatty acid conjugate of des-CIC, similar to des-CIC oleate. [] It forms through the esterification of des-CIC with palmitic acid within lung tissue. This process is reversible, and des-CIC palmitate can be converted back to des-CIC. []

Relevance: Desisobutyryl-ciclesonide palmitate further exemplifies the metabolic pathway of des-CIC, highlighting the mechanism behind the prolonged therapeutic action of ciclesonide. []

Fluticasone Propionate

Compound Description: Fluticasone propionate is an inhaled corticosteroid commonly used in the treatment of asthma. [, , , , , , ] It is considered a "gold standard" treatment option and is often used in comparative studies evaluating the efficacy and safety of novel inhaled corticosteroids like ciclesonide. [, , , , , ]

Relevance: Fluticasone propionate serves as a comparator to ciclesonide in many clinical trials, allowing researchers to assess the relative efficacy, safety, and pharmacokinetic properties of ciclesonide. [, , , , , , ]

Budesonide

Compound Description: Budesonide is another inhaled corticosteroid frequently used in the management of asthma. [, , , , , , , ] Similar to fluticasone propionate, budesonide serves as a comparator in clinical trials evaluating the efficacy and safety of ciclesonide. [, , , , , , , ]

Relevance: Comparative studies with budesonide allow for the assessment of ciclesonide's therapeutic profile relative to an established treatment option in asthma management. [, , , , , , , ]

Beclomethasone Dipropionate

Compound Description: Beclomethasone dipropionate (BDP) is an inhaled corticosteroid, also used in the treatment of asthma. [] While less potent than fluticasone, it's another comparator for ciclesonide in clinical trials. []

Relevance: Beclomethasone dipropionate provides another reference point for understanding the relative efficacy and potency of ciclesonide in managing asthma. []

Montelukast

Compound Description: Montelukast is a leukotriene receptor antagonist (LTRA) used as an alternative or add-on therapy for asthma management. [, ] Unlike corticosteroids, it doesn't directly suppress inflammation but blocks leukotrienes, which contribute to airway inflammation and bronchoconstriction. [, ]

Relevance: The research explored the combined use of montelukast with ciclesonide in managing exercise-induced asthma symptoms, showing potential benefits in specific patient subgroups. [, ] This highlights the possibility of incorporating ciclesonide into different treatment strategies.

Formoterol

Compound Description: Formoterol is a long-acting beta-agonist (LABA) used in asthma management, often in combination with inhaled corticosteroids. [, ] It works by relaxing and opening the airways, providing bronchodilation. [, ]

Relevance: Similar to montelukast, research investigated the efficacy of combining formoterol with ciclesonide in treating exercise-induced asthma symptoms. [, ] This suggests that ciclesonide can be effectively integrated with other asthma medications for optimal control.

Erythromycin

Compound Description: Erythromycin is an antibiotic not directly used in asthma treatment. [] This study investigated potential drug interactions between erythromycin and ciclesonide, ensuring the safety of concurrent administration. []

Relevance: While not structurally related to ciclesonide, this study ensured that co-administration with commonly prescribed drugs like erythromycin doesn't alter ciclesonide's pharmacokinetic profile or pose safety risks. []

Source and Classification

Ciclesonide is classified as a glucocorticoid, a class of steroid hormones that play a role in the regulation of inflammation and immune responses. It is derived from 16α-hydroxyprednisolone, which serves as a precursor in its synthesis. Ciclesonide is marketed under various trade names, including Omnaris and Zetonna, and is administered via inhalation or nasal spray to minimize systemic effects while maximizing local efficacy in the lungs or nasal passages .

Synthesis Analysis

The synthesis of ciclesonide involves several key steps, primarily utilizing 16α-hydroxyprednisolone as the starting material. The process typically employs acidic ionic liquids as solvents and catalysts, which enhance reaction efficiency and reduce environmental impact.

  1. Starting Materials:
    • 16α-hydroxyprednisolone
    • Isobutyric anhydride
    • Cyclohexanal
  2. Reaction Conditions:
    • Temperature: 10°C to 100°C
    • Method: A one-pot synthesis approach where all components are mixed in a reaction vessel.
  3. Post-processing:
    • The reaction mixture undergoes extraction with toluene, followed by washing with distilled water to isolate ciclesonide .

This method not only simplifies the synthesis but also allows for the reuse of solvents, making it economically viable and environmentally friendly.

Molecular Structure Analysis

Ciclesonide has a complex molecular structure characterized by its formula C32H44O7C_{32}H_{44}O_{7}. The compound features multiple rings and functional groups typical of corticosteroids:

  • IUPAC Name: 2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-8-yl]-2-oxoethyl 2-methylpropanoate.
  • Molecular Weight: Approximately 540.697 g/mol.

The stereochemistry of ciclesonide is crucial for its biological activity; it exists predominantly as the R-isomer, which is significantly more active than its S counterpart .

Chemical Reactions Analysis

Ciclesonide undergoes various chemical reactions primarily related to its metabolism:

  1. Hydrolysis: Upon administration, ciclesonide is enzymatically hydrolyzed to form its active metabolite, C21-desisobutyryl-ciclesonide, which exhibits enhanced glucocorticoid receptor affinity—approximately 120 times greater than that of ciclesonide itself.
  2. Metabolic Pathways: The metabolism occurs mainly in the liver via cytochrome P450 enzymes (CYP3A4 and CYP2D6), leading to further metabolites that may have clinical significance .
Mechanism of Action

Ciclesonide acts as a pro-drug; its therapeutic effects are mediated through its active metabolite. The mechanism involves:

  • Binding to glucocorticoid receptors in target tissues (e.g., lung epithelial cells).
  • Modulation of gene expression related to inflammation and immune response.
  • Inhibition of pro-inflammatory mediators such as cytokines and leukotrienes.

This action results in reduced inflammation and alleviation of symptoms associated with asthma and allergic rhinitis .

Physical and Chemical Properties Analysis

Ciclesonide possesses several notable physical and chemical properties:

These properties are essential for ensuring effective delivery via inhalation or nasal routes while minimizing systemic exposure .

Applications

Ciclesonide is primarily used in clinical settings for:

  • Asthma Management: As an inhaled corticosteroid (ICS), it helps control asthma symptoms by reducing airway inflammation.
  • Allergic Rhinitis Treatment: Administered as a nasal spray, it alleviates symptoms such as nasal congestion and sneezing.

Clinical studies have demonstrated that ciclesonide provides comparable efficacy to other inhaled corticosteroids while potentially offering a better safety profile due to its localized action . Its unique pharmacokinetic properties make it suitable for patients requiring long-term management of respiratory conditions.

Synthesis and Structural Optimization of Ciclesonide

Design Philosophy of Prodrug Development

Ciclesonide exemplifies a rationally engineered inhaled corticosteroid prodrug designed to overcome limitations of earlier therapeutics. Its core design strategy leverages site-specific activation: the parent molecule remains pharmacologically inert until encountering intracellular esterases in the lower respiratory tract, where it undergoes enzymatic hydrolysis to yield the highly active metabolite desisobutyryl-ciclesonide (des-CIC) [2] [5]. This targeted activation mechanism achieves three critical objectives:

  • Minimized Oropharyngeal Exposure: Inactive ciclesonide deposited in the oropharynx exhibits negligible glucocorticoid receptor (GCR) binding affinity (RRA ~12 vs. dexamethasone=100). This drastically reduces local immunosuppressive effects, lowering the incidence of oropharyngeal candidiasis compared to pre-activated corticosteroids [5] [6].
  • Enhanced Lung Selectivity: Esterase enzymes (primarily carboxylesterases and cholinesterases) abundant in bronchial and alveolar epithelial cells drive efficient conversion to des-CIC within the target tissue. Studies with human nasal epithelial cells (HNEC), normal human bronchial epithelial (NHBE) cells, and alveolar type II cells (A549) confirm rapid uptake and conversion, with >50% conversion within 4 hours and near-completion by 24 hours [2].
  • Reduced Systemic Bioavailability: The prodrug exhibits extremely low oral bioavailability (<1%). Combined with high protein binding (>99%) and rapid hepatic inactivation of any absorbed des-CIC via cytochrome P450 oxidation, systemic exposure and related adverse effects are minimized [4] [10].

Table 1: Key Prodrug Properties of Ciclesonide vs. Active Metabolite

PropertyCiclesonide (Prodrug)des-CIC (Active Metabolite)
GCR Relative Binding Affinity (Dexamethasone=100)~12~1200
Oral Bioavailability<1%<1%
Plasma Protein Binding>99%>99%
Primary Activation SiteLung Epithelial CellsN/A (Active Form)
Major Activating EnzymesCarboxylesterases, CholinesterasesN/A

Synthetic Pathways for Ciclesonide and Derivatives

The synthesis of ciclesonide (chemical name: pregna-1,4-diene-3,20-dione,16,17-[[(R)-cyclohexyl methylene]bis(oxy)]-11-hydroxy-21-(2-methyl-1-oxopropoxy)-,(11β,16α); molecular formula: C₃₂H₄₄O₇; MW: 540.688 g/mol [9]) centers on strategic functionalization of the steroid nucleus, with emphasis on stereoselective acetal formation and esterification. Key synthetic steps include:

  • 16α,17α-Cyclohexylidene Acetal Formation: The critical ketal bridge conferring metabolic stability and directing pulmonary retention is formed via acid-catalyzed condensation of 16α-hydroxy-17α-ketone precursors (e.g., Roflumilast intermediate derivatives) with cyclohexanecarboxaldehyde. Optimized conditions employ ortho-phosphoric acid catalysis in non-aqueous solvents (e.g., toluene) under azeotropic water removal, achieving high stereoselectivity for the desired (R)-configuration essential for potency [7] [9]. Controlling water content and temperature is crucial to prevent diastereomer formation and hydrolysis side reactions.
  • C21 Isobutyryl Esterification: The prodrug moiety is introduced by esterifying the 21-hydroxyl group of the acetal intermediate with isobutyric acid derivatives. Common reagents include:
  • Isobutyryl chloride in dichloromethane with triethylamine base (yields ~75-85%, requires careful purification to remove chloride impurities) [7].
  • Isobutyric anhydride with catalytic 4-dimethylaminopyridine (DMAP) in acetone or acetonitrile (higher yields ~85-90%, milder conditions) [7] [9].
  • C11β-Hydroxylation: Earlier synthetic steps typically introduce the essential 11β-hydroxyl group microbiologically (e.g., using Rhizopus spp.) or via chemical modification (e.g., epoxidation/hydrolysis) of suitable precursors like cortexolone. Protecting group strategies (e.g., C21 acetate, C3 enol ethers) are often employed during this step [7].
  • Δ¹⁴-Diene Introduction: Introduction of the 1,2-unsaturation in ring A, critical for glucocorticoid activity, is typically achieved via microbial dehydrogenation (e.g., using Bacillus lentus) or chemically using selenium dioxide or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) [9].

Table 2: Key Steps in Ciclesonide Synthesis

StepKey Reagents/ConditionsPurpose/OutcomeTypical Yield
16α,17α-(R)-Cyclohexylidene Acetal FormationCyclohexanecarboxaldehyde, H₃PO₄, Toluene, reflux, azeotropic water removalForms rigid bicyclic ketal directing lung retention70-80%
C21 Isobutyrate EsterificationIsobutyric anhydride, DMAP, Acetone, RTIntroduces prodrug moiety for esterase activation85-90%
C11β-HydroxylationMicrobial (e.g., Rhizopus nigricans) or chemical oxidationEstablishes critical anti-inflammatory pharmacophore60-75% (microbial)
Purification (Final Step)Preparative HPLC (C18 column; MeOH:H₂O:Acetic Acid)Removes diastereomeric impurities; achieves >99.5% purity65-75% (recovery)

Process optimization focuses on minimizing residual solvents, controlling stereochemical purity (especially at C16/C17), and isolating the stable crystalline form (melting point 202-209°C) [7] [9]. Scalable routes prioritize catalytic methods over stoichiometric reagents and employ silica gel chromatography or recrystallization (e.g., from ethanol/water) for purification.

Structural Modifications Enhancing Pulmonary Bioavailability

Ciclesonide's structure embodies deliberate modifications optimizing its pharmacokinetic profile for inhaled delivery, significantly enhancing pulmonary residence time and bioavailability (>50-60% lung deposition) compared to earlier corticosteroids [4] [6]:

  • Lipophilicity and Depot Formation:
  • The cyclohexylidene acetal moiety dramatically increases lipophilicity (LogP ~4.7) compared to hydroxylated analogs like dexamethasone. This promotes rapid partitioning into airway epithelial cell membranes upon deposition [6] [10].
  • Within cells, des-CIC undergoes reversible fatty acid conjugation (primarily with oleic acid forming des-CIC oleate, and to a lesser extent palmitate) via esterification at its C21-hydroxyl group. This process, catalyzed by acyl-CoA acyltransferases, creates a highly lipophilic intracellular depot (LogP >6 for oleate conjugate). Hydrolysis by cellular esterases provides sustained release of active des-CIC, prolonging local anti-inflammatory effects and enabling once-daily dosing. Studies in HNEC, NHBE, and lung slices show increasing fatty acid conjugate formation over 24 hours [2] [6].
  • Particle Size Engineering:
  • Formulated as a solution in hydrofluoroalkane (HFA-134a) propellant, ciclesonide generates an aerosol with a fine particle fraction (FPF) characterized by a mass median aerodynamic diameter (MMAD) of ~1.1 μm [4] [6]. This optimal size range maximizes lower airway deposition (52-60% of emitted dose) while minimizing oropharyngeal impaction (deposition <40%). Scintigraphic studies confirm superior lung targeting compared to larger-particle CFC-driven formulations (e.g., CFC-BDP MMAD ~3.5 μm, lung deposition ~4%) [4] [6].
  • Plasma Protein Binding and Systemic Clearance:
  • Both ciclesonide and des-CIC exhibit very high plasma protein binding (>99%), predominantly to albumin, restricting free diffusion out of the pulmonary compartment and minimizing systemic receptor interactions [4] [10].
  • Any des-CIC reaching the systemic circulation undergoes rapid hepatic inactivation via cytochrome P450 (CYP3A4)-mediated oxidation, followed by glucuronidation. The resulting metabolites are renally excreted. This first-pass metabolism, combined with low oral bioavailability, contributes to negligible systemic exposure [2] [5].

Table 3: Structural Features Enhancing Pulmonary Bioavailability

Structural FeaturePhysicochemical ConsequencePharmacokinetic Advantage
16α,17α-(R)-Cyclohexylidene AcetalHigh Lipophilicity (LogP ~4.7)Rapid cellular uptake; Favors lung tissue retention
C21 Isobutyrate (Prodrug)Low GCR affinity; Substrate for airway esterasesTargeted activation in lung; Minimal oropharyngeal activity
C21-OH (on des-CIC)Site for Fatty Acid ConjugationFormation of intracellular depot (des-CIC-oleate); Sustained release
Δ⁴-3-ketone; 11β-OH; Δ¹Intact glucocorticoid pharmacophoreHigh GCR binding (des-CIC RRA ~1200)
Formulation (HFA solution)Small MMAD (~1.1 µm)High lung deposition (>50%); Peripheral airway reach

Properties

CAS Number

126544-47-6

Product Name

Ciclesonide

IUPAC Name

[2-[(1S,2S,4S,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate

Molecular Formula

C32H44O7

Molecular Weight

540.7 g/mol

InChI

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26-,27+,29+,30-,31-,32+/m0/s1

InChI Key

LUKZNWIVRBCLON-BACZTASJSA-N

SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6

Solubility

1.57e-03 g/L

Synonyms

(R)-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with cyclohexanecarboxaldehyde, 21-isobutyrate
Alvesco
ciclesonide
Omnaris

Canonical SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6

Isomeric SMILES

CC(C)C(=O)OCC(=O)[C@@]12[C@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.